molecular formula C10H13BrO2 B12225066 7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione

7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione

Cat. No.: B12225066
M. Wt: 245.11 g/mol
InChI Key: YCFGJEUKLHTOAS-UHFFFAOYSA-N
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Description

7-(Bromomethyl)-1,7-dimethylbicyclo[221]heptane-2,3-dione is a bicyclic compound with a unique structure that includes a bromomethyl group and two ketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione typically involves the bromination of a suitable precursor. One common method involves the reaction of camphene with N-bromosuccinimide in acetonitrile. This reaction proceeds through a bromination mechanism, where the bromine cation attacks the terminal carbon atom of the camphene’s double bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reagent concentrations to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The ketone groups can undergo oxidation and reduction reactions.

    Addition Reactions: The double bonds in the bicyclic structure can participate in addition reactions.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Acetonitrile: Common solvent for these reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Substitution Products: Where the bromine atom is replaced by other nucleophiles.

    Oxidation Products: Such as carboxylic acids or esters.

    Reduction Products: Such as alcohols.

Scientific Research Applications

7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione involves its reactivity due to the presence of the bromomethyl group and the ketone functionalities. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The ketone groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromomethyl group in 7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione makes it unique compared to other similar compounds. This functional group imparts distinctive reactivity, making it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione

InChI

InChI=1S/C10H13BrO2/c1-9-4-3-6(7(12)8(9)13)10(9,2)5-11/h6H,3-5H2,1-2H3

InChI Key

YCFGJEUKLHTOAS-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(C1(C)CBr)C(=O)C2=O

Origin of Product

United States

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